molecular formula C10H14N2O2 B2493271 2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 177207-89-5

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2493271
CAS RN: 177207-89-5
M. Wt: 194.234
InChI Key: QKLLIXOXIIITHW-UHFFFAOYSA-N
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Description

2-Hydroxyethyl acrylate is a reactive monomer used as a crosslinking agent for resins, plastics, and rubber modifiers . It acts as a reagent for protection of the 5’-phosphate of nucleotides as 2-pyridylethyl (Pet) esters .


Synthesis Analysis

Hydrogels of poly (2-hydroxyethyl methacrylate) (pHEMA) are synthesized via free radical polymerization in the absence of solvents or cross-linking agents . Another method involves the reaction of piperazine and piperazine dihydrochloride in solvent to prepare piperazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of similar compounds like Bis(2-hydroxyethyl) terephthalate (BHET) units on crystalline structure, polymorphism and hydrolysis degradation of poly (butylene adipate-ethylene terephthalate) random copolyesters have been studied .


Chemical Reactions Analysis

Hydroxyethylmethacrylate readily polymerizes . It forms homopolymers and copolymers . Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) has also been studied .


Physical And Chemical Properties Analysis

Hydrogels of poly (2-hydroxyethyl methacrylate) (pHEMA) have excellent dimensional stability and high thermal stability . They show good resistance to various organic solvents .

Scientific Research Applications

Mechanism of Action

While specific mechanisms of action for “2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” are not available, related compounds like Glycol salicylate have been used for the treatment of mild to moderate pain .

Safety and Hazards

2-Hydroxyethyl acrylate can cause skin irritation and allergic skin reactions . It’s important to handle such chemicals with care, avoiding contact with skin, eyes, and clothing, and preventing ingestion and inhalation .

Future Directions

Hydrogels based on 2-hydroxyethyl methacrylate (HEMA) are appealing for translational work due to their affordability and FDA approval . They hold great promise for large-scale production and have potential for biomedical applications .

properties

IUPAC Name

2-(2-hydroxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-6-5-12-10(14)7-8-3-1-2-4-9(8)11-12/h7,13H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLLIXOXIIITHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

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